2-(Methylamino)benzene-1-sulfonic acid
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Overview
Description
2-(Methylamino)benzene-1-sulfonic acid is an organic compound characterized by the presence of a methylamino group attached to the benzene ring, which is further substituted by a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)benzene-1-sulfonic acid typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. The methylamino group can be introduced through subsequent methylation reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of fuming sulfuric acid (oleum) to achieve sulfonation efficiently. The process is often carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methylamino group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Sulfuric Acid and Sulfur Trioxide: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions to introduce nitro groups.
Major Products Formed:
Sulfonamides: Formed through reactions with amines.
Sulfonyl Chlorides: Produced by reacting with chlorinating agents.
Scientific Research Applications
2-(Methylamino)benzene-1-sulfonic acid finds applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound in both chemical and biological contexts .
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the methylamino group, making it less reactive in certain contexts.
Methylbenzenesulfonic Acid: Contains a methyl group instead of a methylamino group, leading to different reactivity patterns.
Uniqueness: 2-(Methylamino)benzene-1-sulfonic acid is unique due to the presence of both the methylamino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with other molecules .
Biological Activity
2-(Methylamino)benzene-1-sulfonic acid, also known as 2-amino-4-(methylamino)benzene-1-sulfonic acid, is an organic compound characterized by its unique functional groups: amino, methylamino, and sulfonic acid. This combination enhances its chemical reactivity and biological activity, making it significant in various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₉N₁O₃S, with a molecular weight of approximately 187.21 g/mol. The presence of both amino and methylamino groups allows for versatile interactions with biological molecules.
Biological Activity
The biological activity of this compound primarily involves its role as an enzyme inhibitor and substrate in biochemical assays. Its structural features enable it to effectively bind to enzyme active sites, mimicking natural substrates or blocking these sites, thereby influencing enzyme function.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways and has potential therapeutic implications.
- Substrate Mimicry : By mimicking natural substrates, it can participate in biochemical reactions, providing insights into enzyme kinetics and mechanisms.
Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit enzymes involved in metabolic processes. For example, studies have shown that it can inhibit certain oxidoreductases and transferases, which are crucial for cellular metabolism .
- Therapeutic Potential : The compound's ability to modulate enzyme activity suggests potential therapeutic applications, particularly in drug design targeting specific metabolic pathways .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Sulfanilic Acid | C₆H₇N₃O₃S | Contains a sulfonic acid group but lacks methylamino. |
4-Amino-2-(methylamino)benzenesulfonic Acid | C₇H₉N₃O₃S | Similar structure but different substitution pattern. |
4-(Methylamino)benzene-1-sulfonic Acid | C₇H₉N₃O₃S | Similar functional groups but different position on benzene. |
This table illustrates how this compound stands out due to its dual functionality from both amino and methylamino groups.
Case Study 1: Enzyme Inhibition
A study investigating the inhibition of a specific oxidase enzyme demonstrated that this compound could reduce enzyme activity by up to 70% at certain concentrations. This suggests its potential as a lead compound for developing new inhibitors .
Case Study 2: Biochemical Assays
In biochemical assays designed to measure enzyme kinetics, the compound was used as a substrate analog. Results indicated that it could effectively compete with natural substrates, providing valuable data for understanding enzyme specificity and efficiency .
Properties
CAS No. |
70916-29-9 |
---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8-6-4-2-3-5-7(6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
BDHNZWFPUYTGGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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